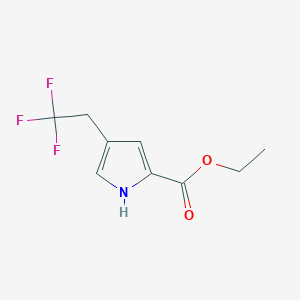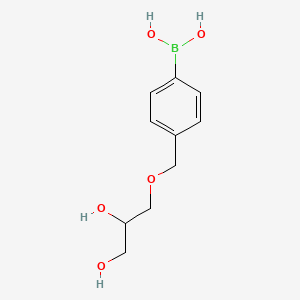
(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,3-dihydroxypropoxy methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable dihydroxypropoxy methylating agent. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions: (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenylboronic acid derivatives.
科学研究应用
(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues, such as proteases and kinases . The boronic acid group interacts with the hydroxyl groups of the target enzyme, forming a stable complex that inhibits enzyme activity.
相似化合物的比较
- (4-Methoxyphenyl)boronic acid
- (4-Methoxycarbonylphenyl)boronic acid
- (4-(Methylthio)phenyl)boronic acid
Comparison: (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid is unique due to the presence of the 2,3-dihydroxypropoxy methyl group, which enhances its solubility and reactivity compared to other phenylboronic acids. This structural feature allows for more versatile applications in both organic synthesis and biological research.
属性
CAS 编号 |
839705-15-6 |
|---|---|
分子式 |
C10H15BO5 |
分子量 |
226.04 g/mol |
IUPAC 名称 |
[4-(2,3-dihydroxypropoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO5/c12-5-10(13)7-16-6-8-1-3-9(4-2-8)11(14)15/h1-4,10,12-15H,5-7H2 |
InChI 键 |
MYAWYACAERMAJT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)COCC(CO)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-acetyl-2,3,9,9a-tetrahydro-1H-benzo[de]quinolin-7(8H)-one](/img/structure/B15067454.png)
![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)
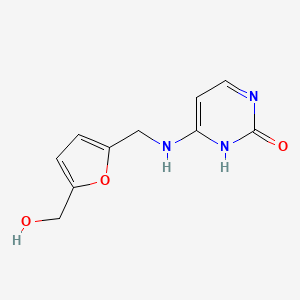
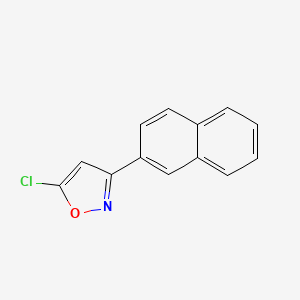
![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
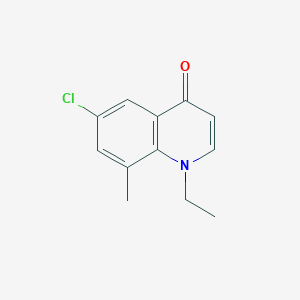
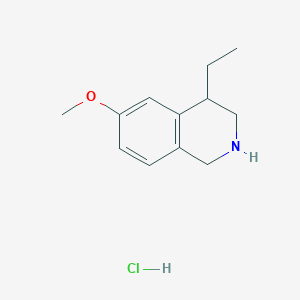
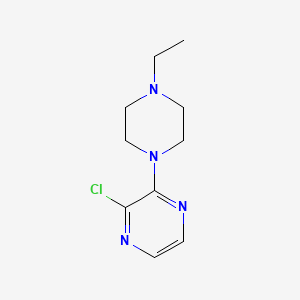
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)
